2-[3-({Methyl[1-(2-naphthoyl)piperidin-4-YL]amino}carbonyl)-2-naphthyl]-1-(1-naphthyl)-2-oxoethylphosphonic acid
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Overview
Description
2-[3-({Methyl[1-(2-Naphthoyl)Piperidin-4-Yl]Amino}Carbonyl)-2-Naphthyl]-1-(1-Naphthyl)-2-Oxoethylphosphonic Acid is a complex organic compound belonging to the class of stilbenes Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety
Chemical Reactions Analysis
The specific types of reactions that 2-[3-({Methyl[1-(2-Naphthoyl)Piperidin-4-Yl]Amino}Carbonyl)-2-Naphthyl]-1-(1-Naphthyl)-2-Oxoethylphosphonic Acid undergoes are not well-documented. Generally, compounds of this nature can undergo various organic reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the functional groups present in the molecule. Major products formed from these reactions would vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
The scientific research applications of 2-[3-({Methyl[1-(2-Naphthoyl)Piperidin-4-Yl]Amino}Carbonyl)-2-Naphthyl]-1-(1-Naphthyl)-2-Oxoethylphosphonic Acid are diverse. This compound has potential uses in chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have applications as a potential therapeutic agent due to its interaction with specific molecular targets. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-({Methyl[1-(2-Naphthoyl)Piperidin-4-Yl]Amino}Carbonyl)-2-Naphthyl]-1-(1-Naphthyl)-2-Oxoethylphosphonic Acid involves its interaction with specific molecular targets. It has been identified as a dual inhibitor of the leukocyte proteases cathepsin G and chymase . These proteases play a role in various physiological and pathological processes, and their inhibition can have therapeutic effects.
Comparison with Similar Compounds
2-[3-({Methyl[1-(2-Naphthoyl)Piperidin-4-Yl]Amino}Carbonyl)-2-Naphthyl]-1-(1-Naphthyl)-2-Oxoethylphosphonic Acid can be compared with other similar compounds such as N-benzoylpiperidines, naphthalenecarboxamides, and aryl alkyl ketones . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and its potential dual inhibitory activity.
Properties
Molecular Formula |
C40H35N2O6P |
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Molecular Weight |
670.7 g/mol |
IUPAC Name |
[(1R)-2-[3-[methyl-[1-(naphthalene-2-carbonyl)piperidin-4-yl]carbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C40H35N2O6P/c1-41(32-19-21-42(22-20-32)39(44)31-18-17-26-9-2-3-11-28(26)23-31)40(45)36-25-30-13-5-4-12-29(30)24-35(36)37(43)38(49(46,47)48)34-16-8-14-27-10-6-7-15-33(27)34/h2-18,23-25,32,38H,19-22H2,1H3,(H2,46,47,48)/t38-/m1/s1 |
InChI Key |
XUJQPDQURBZEGJ-KXQOOQHDSA-N |
Isomeric SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)[C@@H](C6=CC=CC7=CC=CC=C76)P(=O)(O)O |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O |
Origin of Product |
United States |
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